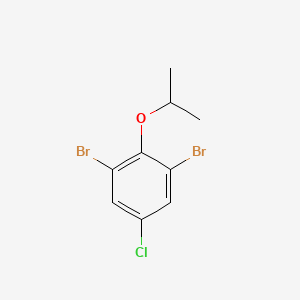

1,3-Dibromo-5-chloro-2-isopropoxybenzene

Description

1,3-Dibromo-5-chloro-2-isopropoxybenzene is a halogenated aromatic ether characterized by a benzene ring substituted with bromine atoms at positions 1 and 3, a chlorine atom at position 5, and an isopropoxy group at position 2. Its molecular formula is C₉H₈Br₂ClO, with a molecular weight of approximately 366.43 g/mol.

Properties

Molecular Formula |

C9H9Br2ClO |

|---|---|

Molecular Weight |

328.43 g/mol |

IUPAC Name |

1,3-dibromo-5-chloro-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C9H9Br2ClO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 |

InChI Key |

SGHRQWMIEJJTTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-chloro-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination and chlorination of a suitable aromatic precursor, followed by the introduction of the isopropoxy group. One common method involves the following steps:

Bromination: The aromatic precursor, such as 1,3-dibromobenzene, is brominated using bromine in the presence of a catalyst like iron(III) bromide.

Chlorination: The brominated intermediate is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and efficient heat transfer, leading to consistent product quality.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-chloro-2-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution: Products with different functional groups replacing the halogens.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dehalogenated aromatic compounds.

Scientific Research Applications

1,3-Dibromo-5-chloro-2-isopropoxybenzene has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-chloro-2-isopropoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

The following analysis compares 1,3-Dibromo-5-chloro-2-isopropoxybenzene with two structurally related compounds: 5-Bromo-1,3-dichloro-2-isopropoxybenzene (CAS 1133116-33-2) and 2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8).

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Purity |

|---|---|---|---|---|---|

| This compound | Not Available | C₉H₈Br₂ClO | ~366.43 | Br (1,3), Cl (5), OiPr (2) | N/A |

| 5-Bromo-1,3-dichloro-2-isopropoxybenzene | 1133116-33-2 | C₉H₉BrCl₂O | 283.97 | Br (5), Cl (1,3), OiPr (2) | 95% |

| 2-Isopropoxy-1,3-diisopropylbenzene | 141214-18-8 | C₁₅H₂₂O | 218.33 | OiPr (2), iPr (1,3) | N/A |

Key Observations:

Halogenation Patterns: The target compound features two bromine atoms and one chlorine atom, whereas 5-Bromo-1,3-dichloro-2-isopropoxybenzene has one bromine and two chlorines. Bromine’s larger atomic size and lower electronegativity compared to chlorine may enhance its reactivity in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling reactions . The absence of halogens in 2-Isopropoxy-1,3-diisopropylbenzene highlights its role as a non-halogenated scaffold, likely used in applications requiring lipophilic or sterically hindered aromatic systems .

Electronic and Steric Effects: The isopropoxy group (electron-donating) in all compounds can activate the ring toward electrophilic substitution at specific positions. However, the electron-withdrawing halogens (Br, Cl) in the first two compounds deactivate the ring, directing further substitutions to meta/para positions.

Molecular Weight and Solubility :

- The higher molecular weight of this compound (~366 g/mol) compared to 5-Bromo-1,3-dichloro-2-isopropoxybenzene (~284 g/mol) suggests lower solubility in polar solvents, a critical factor in reaction design.

Research Insights:

- 5-Bromo-1,3-dichloro-2-isopropoxybenzene (CAS 1133116-33-2) is explicitly listed for R&D purposes, with commercial availability noted in . Its 95% purity may require further purification for sensitive applications .

Biological Activity

1,3-Dibromo-5-chloro-2-isopropoxybenzene is a halogenated aromatic compound with significant biological activity. This article explores its chemical properties, biological implications, and relevant research findings.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 14862-52-3 |

| Molecular Formula | C6H3Br2Cl |

| Molecular Weight | 270.348 g/mol |

| Melting Point | 91-94 ºC |

| InChI Key | FNKCOUREFBNNHG-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture. The mechanism of action is believed to involve disruption of microbial cell membranes .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been shown to inhibit the proliferation of leukemia cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress in cancer cells is a focal point of ongoing research .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (CYPs), specifically CYP1A2 and CYP2C9. This inhibition could have implications for drug metabolism and interactions, making it significant in pharmacological contexts .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against these pathogens. The study concluded that the compound could be developed into a novel antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were assessed on human leukemia cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that this compound triggers programmed cell death mechanisms .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent. Its antimicrobial properties could be harnessed for developing new antibiotics, while its cytotoxic effects present opportunities for cancer treatment strategies. However, further studies are necessary to fully elucidate its mechanisms of action and therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.